3-Diazo-4-nitro-3H-pyrazol-5-amine 3-Diazo-4-nitro-3H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 62063-03-0
VCID: VC20624745
InChI: InChI=1S/C3H2N6O2/c4-2-1(9(10)11)3(6-5)8-7-2/h4H2
SMILES:
Molecular Formula: C3H2N6O2
Molecular Weight: 154.09 g/mol

3-Diazo-4-nitro-3H-pyrazol-5-amine

CAS No.: 62063-03-0

Cat. No.: VC20624745

Molecular Formula: C3H2N6O2

Molecular Weight: 154.09 g/mol

* For research use only. Not for human or veterinary use.

3-Diazo-4-nitro-3H-pyrazol-5-amine - 62063-03-0

Specification

CAS No. 62063-03-0
Molecular Formula C3H2N6O2
Molecular Weight 154.09 g/mol
IUPAC Name 5-diazo-4-nitropyrazol-3-amine
Standard InChI InChI=1S/C3H2N6O2/c4-2-1(9(10)11)3(6-5)8-7-2/h4H2
Standard InChI Key SFOBAFHWPXHJOC-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=NC1=[N+]=[N-])N)[N+](=O)[O-]

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

The molecular formula of 3-diazo-4-nitro-3H-pyrazol-5-amine is C3_3H3_3N6_6O2+_2^+, with a molecular weight of 155.10 g/mol . The diazo group introduces a formal positive charge, necessitating counterions in its salt forms. Key structural features include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Diazo group: A -N2+_2^+ moiety at position 3, which is highly reactive in coupling and cycloaddition reactions.

  • Nitro group: Positioned at carbon 4, enhancing electrophilic character.

  • Amino group: At carbon 5, providing nucleophilic sites for further functionalization .

The SMILES notation C1(=C(NN=C1[N+]#N)N)N+[O-] accurately represents its connectivity .

Synthetic Methodologies

Diazotization of 5-Amino-4-nitropyrazole

A common route involves diazotization of 5-amino-4-nitropyrazole (CAS 1030139-28-6) :

  • Precursor synthesis: 5-Amino-4-nitropyrazole is prepared via nitration of 5-aminopyrazole using HNO3_3/H2_2SO4_4 .

  • Diazotization: Treatment with NaNO2_2 in acidic media (HCl, 0–5°C) yields the diazonium salt .

Reaction conditions:

StepReagentsTemperatureTimeYield
NitrationHNO3_3, H2_2SO4_40°C2 h70–80%
DiazotizationNaNO2_2, HCl0–5°C30 min85–90%

Alternative Routes via Cyclocondensation

β-Ketonitriles and hydrazines undergo cyclocondensation to form 5-aminopyrazoles, which can be further functionalized :

  • Cyclocondensation: Ethyl cyanoacetate and hydrazine hydrate react to form 5-aminopyrazole-4-carbonitrile.

  • Nitration: HNO3_3/Ac2_2O introduces the nitro group at position 4 .

  • Diazo introduction: As previously described.

Physicochemical Properties and Stability

Thermal Stability

The diazo group confers thermal instability, with decomposition observed above 80°C. Differential scanning calorimetry (DSC) shows an exothermic peak at 110°C, indicating rapid decomposition .

Solubility

  • Polar solvents: Soluble in DMSO, DMF, and acidic aqueous solutions.

  • Nonpolar solvents: Insoluble in hexane or diethyl ether.

Applications in Organic Synthesis

Coupling Reactions

The diazo group participates in azo-coupling with electron-rich aromatics (e.g., phenols, anilines) to form dyestuffs and ligands . For example:
3-Diazo-4-nitro-3H-pyrazol-5-amine+PhenolAzo-adduct\text{3-Diazo-4-nitro-3H-pyrazol-5-amine} + \text{Phenol} \rightarrow \text{Azo-adduct}

Coordination Chemistry

As a ligand, it forms complexes with transition metals (Cu2+^{2+}, Fe3+^{3+}) via the amine and diazo groups. These complexes exhibit catalytic activity in oxidation reactions .

Future Directions

Research priorities include:

  • Stabilization strategies: Encapsulation in cyclodextrins or ionic liquids to enhance thermal stability.

  • Pharmaceutical applications: Screening for antimicrobial or anticancer activity via structural derivatization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator